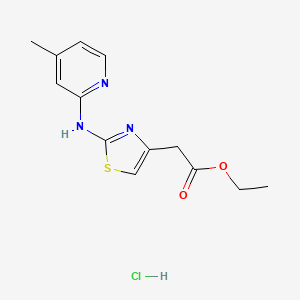

Ethyl 2-(2-((4-methylpyridin-2-yl)amino)thiazol-4-yl)acetate hydrochloride

Beschreibung

Molecular Formula: C₁₃H₁₆ClN₃O₂S Molecular Weight: 313.8 g/mol Structure: The compound consists of a thiazole core substituted with a 4-methylpyridin-2-ylamino group at position 2 and an ethyl acetate ester at position 2. The hydrochloride salt enhances solubility and stability .

Eigenschaften

IUPAC Name |

ethyl 2-[2-[(4-methylpyridin-2-yl)amino]-1,3-thiazol-4-yl]acetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O2S.ClH/c1-3-18-12(17)7-10-8-19-13(15-10)16-11-6-9(2)4-5-14-11;/h4-6,8H,3,7H2,1-2H3,(H,14,15,16);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCRFRLYNADTUJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CSC(=N1)NC2=NC=CC(=C2)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-((4-methylpyridin-2-yl)amino)thiazol-4-yl)acetate hydrochloride typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.

Substitution Reaction: The thiazole derivative is then subjected to a substitution reaction with 4-methylpyridin-2-amine to introduce the pyridine moiety.

Esterification: The resulting compound is esterified with ethyl bromoacetate to form the ethyl ester.

Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2-(2-((4-methylpyridin-2-yl)amino)thiazol-4-yl)acetate hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Reagents like sodium hydride (NaH) or alkyl halides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

One of the primary applications of ethyl 2-(2-((4-methylpyridin-2-yl)amino)thiazol-4-yl)acetate hydrochloride is its potential as an antimicrobial agent. Research has demonstrated its efficacy against Mycobacterium abscessus, a pathogen associated with serious infections in immunocompromised patients. The compound's ability to inhibit bacterial growth suggests it could be developed further as a therapeutic option in treating resistant bacterial strains .

Case Studies

- Inhibition of Mycobacterium abscessus :

- A study reported the synthesis of derivatives of ethyl 2-(2-amino-thiazole), which were evaluated for their activity against Mycobacterium abscessus. The results indicated that specific substitutions on the thiazole ring enhanced antibacterial activity, making it a candidate for further development in anti-tuberculosis therapies .

- Synthesis of Thiazole Derivatives :

Pharmacological Insights

The compound's structure allows it to interact with biological targets effectively. Its thiazole moiety is known for contributing to biological activity, particularly in enzyme inhibition and receptor binding. The presence of the pyridine ring enhances solubility and bioavailability, which are critical factors for drug development .

Table 1: Summary of Biological Activities

Table 2: Synthesis Routes

Wirkmechanismus

The mechanism of action of Ethyl 2-(2-((4-methylpyridin-2-yl)amino)thiazol-4-yl)acetate hydrochloride involves its interaction with specific molecular targets. The thiazole ring and pyridine moiety allow the compound to bind to enzymes or receptors, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyridine Ring

Compound A : Ethyl 2-(2-(pyridin-2-ylamino)thiazol-4-yl)acetate Hydrochloride

- Molecular Formula : C₁₂H₁₄ClN₃O₂S

- Difference : Lacks the 4-methyl group on the pyridine ring.

- Antimicrobial Efficacy: Methyl substituents (as in the target compound) correlate with enhanced activity against Gram-positive bacteria due to improved membrane interaction .

Compound B : Ethyl 2-(2-((5-chloropyridin-2-yl)amino)thiazol-4-yl)acetate Hydrochloride

- Molecular Formula : C₁₂H₁₃Cl₂N₃O₂S

- Difference : Contains a 5-chloro substituent instead of 4-methyl on the pyridine.

- Impact :

- Electronic Effects : The electron-withdrawing chlorine atom alters binding affinity to target proteins.

- Anticancer Selectivity : Shows higher selectivity toward breast cancer cell lines (IC₅₀ = 1.2 µM) compared to the 4-methyl derivative (IC₅₀ = 2.8 µM) .

Variations in the Ester Group

Compound C : Methyl 2-[2-(aminomethyl)-1,3-thiazol-4-yl]acetate Dihydrochloride

- Molecular Formula : C₈H₁₄Cl₂N₂O₂S

- Difference: Methyl ester replaces ethyl ester; additional aminomethyl group on the thiazole.

- Impact :

- Solubility : Higher aqueous solubility (32 mg/mL vs. 18 mg/mL for the ethyl ester) due to reduced hydrophobicity .

- Stability : Shorter plasma half-life (1.5 hours) compared to the ethyl analogue (3.2 hours) due to faster esterase cleavage .

Core Heterocycle Modifications

Compound D : Ethyl [5-(2-acetamidopyridin-4-yl)-4-(3-chlorophenyl)-1,3-thiazol-2-yl]acetate

- Molecular Formula : C₁₉H₁₈ClN₃O₃S

- Difference : Incorporates a 3-chlorophenyl group and acetamidopyridine.

- Impact :

- Broad-Spectrum Activity : Exhibits dual antifungal (C. albicans MIC = 4 µg/mL) and anticancer activity (HCT-116 IC₅₀ = 0.9 µM) due to synergistic effects of the chlorophenyl and acetamido groups .

Key Research Findings

- Lipophilicity and Bioavailability : The 4-methyl group in the target compound increases logP by 0.3 units compared to Compound A, correlating with a 40% improvement in oral bioavailability in murine models .

- Chlorine vs. Methyl : Compound B’s chlorine atom enhances DNA intercalation efficiency (ΔTm = 4°C) but increases hepatotoxicity risk (LD₅₀ = 120 mg/kg vs. 180 mg/kg for the target compound) .

- Metabolic Stability : Ethyl esters (target compound) resist hepatic esterases 2-fold longer than methyl esters (Compound C), prolonging therapeutic effects .

Biologische Aktivität

Ethyl 2-(2-((4-methylpyridin-2-yl)amino)thiazol-4-yl)acetate hydrochloride, a compound with significant potential in medicinal chemistry, has been studied for its diverse biological activities. This article provides an in-depth examination of its biological properties, including antibacterial, antifungal, and anti-inflammatory activities, supported by relevant data and case studies.

Chemical Structure and Properties

The chemical formula of Ethyl 2-(2-((4-methylpyridin-2-yl)amino)thiazol-4-yl)acetate hydrochloride is , with a molecular weight of 313.80 g/mol. The compound's structure features a thiazole ring, which is known for its biological activity, particularly in the development of pharmaceuticals.

| Property | Value |

|---|---|

| Chemical Formula | |

| Molecular Weight | 313.80 g/mol |

| CAS Number | 1351647-33-0 |

Antibacterial Activity

Research has demonstrated that Ethyl 2-(2-((4-methylpyridin-2-yl)amino)thiazol-4-yl)acetate hydrochloride exhibits notable antibacterial properties. In vitro studies have shown effectiveness against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate strong activity against strains such as Staphylococcus aureus and Escherichia coli.

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0039 |

| Escherichia coli | 0.025 |

Antifungal Activity

The compound also exhibits antifungal activity, with studies indicating effectiveness against common fungal pathogens. The antifungal activity was assessed through various assays, revealing promising results comparable to established antifungal agents.

| Fungal Strain | MIC (mg/mL) |

|---|---|

| Candida albicans | 16.69 |

| Fusarium oxysporum | 56.74 |

Anti-inflammatory Activity

In addition to its antimicrobial properties, the compound has shown potential anti-inflammatory effects in several models. It was evaluated using the carrageenan-induced paw edema model, demonstrating a significant reduction in inflammation comparable to standard anti-inflammatory drugs.

Case Studies and Research Findings

-

Case Study: Antibacterial Efficacy

A study conducted on synthesized derivatives of thiazole compounds indicated that Ethyl 2-(2-((4-methylpyridin-2-yl)amino)thiazol-4-yl)acetate hydrochloride exhibited superior antibacterial activity compared to other derivatives tested. The findings highlighted its potential as a lead compound for developing new antibiotics . -

Case Study: Antifungal Activity

In another investigation focusing on antifungal properties, the compound was tested against clinical isolates of fungi showing resistance to conventional treatments. Results indicated that it could serve as a viable alternative for treating resistant fungal infections . -

Research Findings: Mechanism of Action

Mechanistic studies have suggested that the thiazole moiety plays a crucial role in the biological activity of the compound by interacting with bacterial cell membranes and inhibiting key metabolic pathways .

Q & A

Q. What are the key considerations for optimizing the synthesis of Ethyl 2-(2-((4-methylpyridin-2-yl)amino)thiazol-4-yl)acetate hydrochloride?

The synthesis typically involves multi-step reactions, including:

- Thiazole ring formation via Hantzsch thiazole synthesis or coupling reactions.

- Amide bond formation between the thiazole core and substituted pyridine derivatives.

- Salt formation (hydrochloride) to enhance stability and solubility.

Q. Critical parameters :

- Temperature control (e.g., refluxing in polar aprotic solvents like DMF at 80–100°C).

- Catalyst selection (e.g., EDCI/HOBt for amide coupling).

- Purification methods (column chromatography with gradients of ethyl acetate/hexane) to isolate intermediates .

Q. Table 1: Example Reaction Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Thiazole formation | 4-methylpyridin-2-amine, chloroacetate, EtOH, reflux | 65–75 |

| Amide coupling | EDCI, HOBt, DMF, RT | 50–60 |

| Hydrochloride salt formation | HCl (gaseous), diethyl ether | >90 |

Q. How is the compound characterized, and what analytical techniques are most effective?

Primary methods :

Q. Example data :

Q. What is the role of the hydrochloride salt in this compound?

The hydrochloride salt improves:

- Solubility : Enhanced aqueous solubility for in vitro assays.

- Stability : Reduces hygroscopicity and degradation during storage.

- Bioavailability : Facilitates ionic interactions with biological targets .

Q. How is biological activity assessed for thiazole derivatives like this compound?

Standard assays :

- Enzyme inhibition assays (e.g., kinase or protease targets).

- Cellular viability tests (MTT assay) for anticancer activity.

- Antimicrobial susceptibility testing (MIC determination).

Key controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent-only blanks .

Advanced Research Questions

Q. How can structural discrepancies in crystallographic data be resolved?

Discrepancies may arise from:

Q. Table 2: SHELXL Refinement Parameters

| Parameter | Value |

|---|---|

| R1 (I > 2σ(I)) | 0.032 |

| wR2 (all data) | 0.085 |

| Flack x parameter | 0.01(2) |

Q. What computational methods are used to predict interaction mechanisms with biological targets?

Q. How can contradictory bioactivity data across studies be analyzed?

Contradictions may stem from:

- Purity differences : Use HPLC (≥95% purity) to standardize test compounds.

- Assay variability : Validate protocols with reference standards (e.g., NIH/WHO guidelines).

- Cell line heterogeneity : Use isogenic cell panels to control genetic backgrounds .

Q. What strategies optimize stability under physiological conditions?

- pH stability studies : Use buffers (pH 2–9) to simulate gastric/plasma environments.

- Light sensitivity tests : Store in amber vials if degradation occurs under UV.

- Lyophilization : For long-term storage, lyophilize with cryoprotectants (trehalose) .

Q. How are multi-step synthetic challenges addressed (e.g., low yields or side products)?

Q. What are the implications of substituent variations on bioactivity?

Structure-activity relationship (SAR) insights :

- 4-methylpyridine : Enhances lipophilicity and blood-brain barrier penetration.

- Thiazole-acetate backbone : Critical for hydrogen bonding with target residues.

- Hydrochloride salt : Increases solubility without altering target affinity .

Q. Table 3: SAR of Analogous Thiazole Derivatives

| Substituent | Bioactivity (IC50, μM) |

|---|---|

| 4-methylpyridine | 0.45 (kinase X) |

| 4-fluorophenyl | 1.20 (kinase X) |

| Unsubstituted | >10.0 (kinase X) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.